2,3-Bis(3-Methoxyphenyl)Quinoxaline
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Overview
Description
2,3-Bis(3-Methoxyphenyl)Quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This compound, in particular, has garnered attention for its potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-Methoxyphenyl)Quinoxaline typically involves the condensation of o-phenylenediamine with 3-methoxybenzil under acidic conditions . The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is refluxed to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(3-Methoxyphenyl)Quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
2,3-Bis(3-Methoxyphenyl)Quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of optoelectronic materials and polymers.
Mechanism of Action
The mechanism of action of 2,3-Bis(3-Methoxyphenyl)Quinoxaline involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, quinoxaline derivatives have been shown to inhibit kinase activity, which is crucial in cancer cell proliferation . The compound’s ability to intercalate with DNA also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2,3-Bis(4-Methoxyphenyl)Quinoxaline
- 2,3-Bis(phenylamino)Quinoxaline
- 2,3-Bis(thienyl)Quinoxaline
Comparison: 2,3-Bis(3-Methoxyphenyl)Quinoxaline is unique due to the presence of methoxy groups at the 3-position of the phenyl rings, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable subject for further research .
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,3-bis(3-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-9-5-7-15(13-17)21-22(16-8-6-10-18(14-16)26-2)24-20-12-4-3-11-19(20)23-21/h3-14H,1-2H3 |
InChI Key |
ITCIMZSMEKXXFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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